4-(Chloromethyl)benzene-1-sulfonyl chloride
Overview
Description
4-(Chloromethyl)benzene-1-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H6Cl2O2S and its molecular weight is 225.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Friedel-Crafts Sulfonylation in Ionic Liquids The synthesis and reactivity of 4-(Chloromethyl)benzene-1-sulfonyl chloride have been explored in various chemical processes. One notable application is in the Friedel-Crafts sulfonylation reaction, where 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids serve as a reaction medium and catalyst. This approach yields diaryl sulfones under ambient conditions, demonstrating enhanced reactivity of the substrates. The Lewis acidity of the ionic liquid plays a crucial role in the conversion efficiency of this reaction. This technique is instrumental in producing sulfonyl chlorides like this compound with high efficiency and precision (Nara, Harjani, & Salunkhe, 2001).
Characterization and Computational Analysis The compound synthesized from 4-methyl benzene sulfonyl chloride has been extensively characterized using various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. Computational methods like Density Functional Theory (DFT) have been employed for molecular geometry and vibrational frequency analysis. These studies not only confirm the compound's structure but also provide insight into the charge transfer, atomic charges, and molecular orbitals, enhancing the understanding of its chemical behavior and potential applications (Sarojini et al., 2012).
Reactivity and Functional Group Analysis
Synthesis of Amino Acid Sulfonamides this compound is also a precursor in the synthesis of amino acid derivatives. The interaction of this sulfonyl chloride with amino acid methyl esters leads to the formation of amino acid sulfonamide derivatives. These reactions and the subsequent molecular characterizations highlight the compound's role in synthesizing complex organic molecules, which could have significant applications in various fields, including pharmaceuticals (Riabchenko et al., 2020).
Function Group Uniformity of Polystyrol Sulfonyl Chloride Resins The uniformity of functional groups in polystyrol sulfonyl chloride resins, which can be derived from compounds like this compound, has been studied using infrared spectroscopy. This research provides essential insights into the optimal reaction conditions for achieving uniform functional group distribution in resins, a crucial factor in their application in various industries (Lin, Wei, Liu, & Zhou, 2009).
Safety and Hazards
Safety data sheets recommend using this chemical only outdoors or in a well-ventilated area . It is advised to wash face, hands, and any exposed skin thoroughly after handling . Protective clothing, eye protection, and face protection should be worn . Avoid breathing dust, fume, gas, mist, vapors, or spray . Keep away from heat, sparks, open flames, and hot surfaces .
Mechanism of Action
Mode of Action
As an alkylating agent, 4-(Chloromethyl)benzene-1-sulfonyl chloride can form covalent bonds with biological molecules, altering their structure and function . This compound may undergo nucleophilic substitution reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
4-(chloromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVJGPMIPPKYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626284 | |
Record name | 4-(Chloromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-73-3 | |
Record name | 4-(Chloromethyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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